REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([C:9](=[O:12])[CH2:10][CH3:11])[CH:5]=[C:6]([F:8])[CH:7]=1.[Br-:13].[Br-].O1CCOCC1>O1CCOCC1>[Br:13][CH:10]([CH3:11])[C:9]([C:4]1[CH:3]=[C:2]([F:1])[CH:7]=[C:6]([F:8])[CH:5]=1)=[O:12] |f:1.2.3|
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Name
|
|
Quantity
|
56 g
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Type
|
reactant
|
Smiles
|
FC=1C=C(C=C(C1)F)C(CC)=O
|
Name
|
|
Quantity
|
81.8 g
|
Type
|
reactant
|
Smiles
|
[Br-].[Br-].O1CCOCC1
|
Name
|
|
Quantity
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500 mL
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Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
BrC(C(=O)C1=CC(=CC(=C1)F)F)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 83.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 102.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |